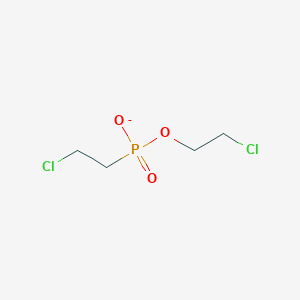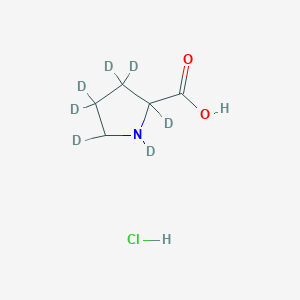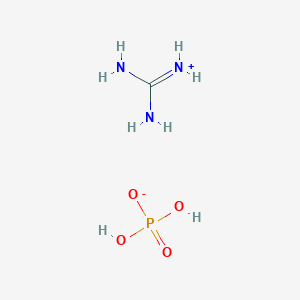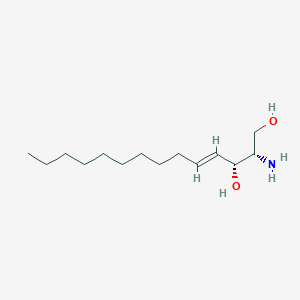![molecular formula C₁₅H₁₆N₂O₃ B1141416 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid CAS No. 1185251-08-4](/img/structure/B1141416.png)
2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
ANQX can be synthesized through a multistep procedure starting from 6-amino-2-acetylnaphthalene. The synthesis involves selective protection of the amino group, followed by reaction with various reagents including triethylorthoformate, diethyl oxalate, and p-toluenesulfonic acid. The final step involves deprotection of the amino group to yield ANQX in good yield and high purity.Molecular Structure Analysis
The molecular formula of ANQX is C₁₅H₁₆N₂O₃. It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .科学的研究の応用
Fluorescent Labeling in Virology Research
ANAP is utilized as a fluorescent unnatural amino acid (UAA) to label proteins, particularly in the study of viruses. For instance, it has been used to visualize the hepatitis C virus (HCV) core protein . This method provides an alternative to traditional protein labeling mechanisms, such as antibodies or GFP, which can affect protein functionality and topology. The incorporation of ANAP into viral proteins allows for direct visualization without altering the protein’s function or localization within cells.
Study of Protein-Protein Interactions
The fluorescent properties of ANAP make it valuable for studying protein-protein interactions within cells. By incorporating ANAP into specific proteins, researchers can track the movement and interaction of these proteins with other cellular components using techniques like immunofluorescence and confocal laser scanning microscopy . This application is crucial for understanding complex cellular mechanisms and signaling pathways.
Unraveling Viral Pathogenesis
Understanding the functionality and cellular location of viral proteins is key to unraveling the complexity of viral pathogenesis. ANAP’s ability to be incorporated into viral proteins without disrupting their localization or function makes it an excellent tool for microscopic analyses and interpreting viral pathogenesis .
Synthesis of Genetically Encodable Fluorescent Amino Acids
ANAP is used in the synthesis of genetically encodable fluorescent unnatural amino acids. This synthesis allows for the creation of proteins that are intrinsically fluorescent, eliminating the need for external labeling agents and enabling a more accurate representation of protein behavior within its natural environment .
作用機序
Target of Action
3-[(6-acetyl-2-naphthalenyl)amino]Alanine, also known as (¡A)-ANAP or 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, is primarily used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3- (6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid . The primary targets of this compound are proteins that can be labeled using fluorescent unnatural amino acids .
Mode of Action
The compound works by being incorporated into proteins at various positions, replacing traditional protein labeling mechanisms such as antibodies, GFP, and tags . This is facilitated by an orthogonal tRNA/synthetase pair that recognizes the compound and incorporates it at the site of amber stop codons in the coding sequence of the target protein .
Biochemical Pathways
The compound affects the protein synthesis pathway, specifically the process of translation. It is incorporated into proteins during translation, altering their structure and potentially their function . The exact downstream effects depend on the specific protein and the position at which the compound is incorporated.
Result of Action
The incorporation of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine into proteins allows for the visualization of these proteins using fluorescence or confocal microscopy . This can provide valuable insights into the structure, localization, and function of the target proteins. For example, it has been used to visualize the hepatitis C virus (HCV) core protein .
Action Environment
The action of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine can be influenced by various environmental factors. For instance, the efficiency of its incorporation into proteins can be affected by the conditions of the cellular environment, such as the pH, temperature, and presence of other molecules . Furthermore, the fluorescence of the compound, which is crucial for its use in protein visualization, can be affected by the local environment, including the pH and the presence of other fluorescent compounds.
特性
IUPAC Name |
3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)




